molecular formula C6H9BrClNO B1613920 2-Bromo-3-[(methylamino)methyl]furan hydrochloride CAS No. 926921-76-8

2-Bromo-3-[(methylamino)methyl]furan hydrochloride

Cat. No.: B1613920
CAS No.: 926921-76-8
M. Wt: 226.5 g/mol
InChI Key: GYLBKUAMHLATCB-UHFFFAOYSA-N
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Description

2-Bromo-3-[(methylamino)methyl]furan hydrochloride is a chemical compound that features a furan ring substituted with a bromine atom and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[(methylamino)methyl]furan hydrochloride typically involves the bromination of a furan derivative followed by the introduction of a methylamino group. One common method involves the bromination of 3-[(methylamino)methyl]furan using bromine or a brominating agent under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[(methylamino)methyl]furan hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The furan ring and the methylamino group can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the furan ring.

    Reduction: Reducing agents such as sodium borohydride can reduce the furan ring or the methylamino group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction reactions can modify the functional groups on the furan ring.

Scientific Research Applications

2-Bromo-3-[(methylamino)methyl]furan hydrochloride has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-[(methylamino)methyl]furan hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the methylamino group can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-[(ethylamino)methyl]furan hydrochloride
  • 2-Chloro-3-[(methylamino)methyl]furan hydrochloride
  • 3-[(Methylamino)methyl]furan hydrochloride

Uniqueness

2-Bromo-3-[(methylamino)methyl]furan hydrochloride is unique due to the presence of both a bromine atom and a methylamino group on the furan ring. This combination of substituents can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2-bromofuran-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO.ClH/c1-8-4-5-2-3-9-6(5)7;/h2-3,8H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLBKUAMHLATCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(OC=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640424
Record name 1-(2-Bromofuran-3-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926921-76-8
Record name 1-(2-Bromofuran-3-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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